![molecular formula C14H12ClN3OS2 B2987383 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448060-90-9](/img/structure/B2987383.png)
5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biological mechanisms and as a potential therapeutic agent.
Scientific Research Applications
Comprehensive Analysis of 5-Chloro-N-[2-(3-Thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide Applications:
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit antimicrobial properties. They can inhibit the growth of various bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Analgesic and Anti-inflammatory
These compounds are also known for their analgesic and anti-inflammatory effects, which could be beneficial in the development of new pain relief medications .
Antihypertensive Effects
Thiophene derivatives may possess antihypertensive properties, suggesting potential applications in managing high blood pressure .
Antitumor Activity
Some thiophene derivatives have shown antitumor activity, indicating their use in cancer research and potential as chemotherapeutic agents .
Corrosion Inhibition
In the field of materials science, these compounds can act as corrosion inhibitors for metals, which is valuable in industrial applications .
Optoelectronic Devices
Due to their electronic properties, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs), contributing to advancements in optoelectronic devices .
Anti-Tobacco Mosaic Virus (TMV) Activity
Research has been conducted on thiophene derivatives for their activity against Tobacco Mosaic Virus (TMV), which is significant for protecting crops from this virus .
Medicinal Chemistry
Thiophene-based analogs are a focus for medicinal chemists due to their diverse biological effects, which aid in developing advanced compounds with various biological activities .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. These changes could potentially alter various biochemical processes within the cell .
Biochemical Pathways
Based on its structure and similar compounds, it could potentially influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its structure and similar compounds, it could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other compounds, and more .
properties
IUPAC Name |
5-chloro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c15-13-4-3-12(21-13)14(19)16-6-8-18-7-5-10(17-18)11-2-1-9-20-11/h1-5,7,9H,6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMKFUUDIADTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide |
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